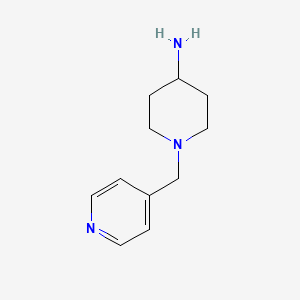
1-(Pyridin-4-ylméthyl)pipéridin-4-amine
Vue d'ensemble
Description
1-(Pyridin-4-ylmethyl)piperidin-4-amine is a useful research compound. Its molecular formula is C11H17N3 and its molecular weight is 191.27 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(Pyridin-4-ylmethyl)piperidin-4-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(Pyridin-4-ylmethyl)piperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyridin-4-ylmethyl)piperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacologie: Conception de médicaments ciblés
1-(Pyridin-4-ylméthyl)pipéridin-4-amine: est un échafaudage précieux en chimie médicinale en raison de son noyau pipéridine, qui est une caractéristique commune à de nombreux composés pharmacologiquement actifs . Ses dérivés ont été étudiés pour leur potentiel en tant qu’inhibiteurs doubles en thérapie anticancéreuse, en particulier contre les cibles kinases résistantes cliniquement . La capacité du composé à interagir avec diverses cibles biologiques en fait un candidat polyvalent pour le développement de nouveaux agents thérapeutiques.
Chimie médicinale: Synthèse d’agents thérapeutiques
En chimie médicinale, ce composé sert de bloc de construction pour la synthèse d’un large éventail d’agents thérapeutiques . Son motif structural se retrouve dans plusieurs médicaments approuvés par la FDA, et des modifications de sa structure de base peuvent conduire à de nouveaux médicaments ayant des propriétés anticancéreuses, antimicrobiennes et anti-inflammatoires potentielles .
Synthèse organique: Catalyseur et intermédiaire
Le composé est utilisé en synthèse organique comme intermédiaire pour construire des molécules plus complexes . Sa réactivité permet l’introduction de divers groupes fonctionnels, ce qui peut conduire à la synthèse de divers composés organiques ayant des applications potentielles dans le développement de médicaments et au-delà .
Science des matériaux: Développement de matériaux fonctionnels
Bien que des applications spécifiques en science des matériaux ne soient pas directement citées, le cycle pipéridine présent dans This compound est un élément important dans la synthèse de matériaux organiques. Ses dérivés pourraient potentiellement être utilisés pour créer de nouveaux matériaux aux propriétés uniques pour des applications industrielles .
Biochimie: Études d’inhibition enzymatique
En biochimie, ce composé pourrait être utilisé pour étudier les interactions enzymatiques en raison de sa similitude structurale avec les substrats à base de pyridine. Il peut agir comme un inhibiteur ou un modulateur des enzymes qui reconnaissent les motifs pyridine, contribuant ainsi à élucider les mécanismes enzymatiques .
Chimie analytique: Chromatographie et spectroscopie
This compound: peut être utilisé comme composé standard ou de référence dans diverses techniques analytiques, telles que la chromatographie et la spectrométrie de masse, pour identifier ou quantifier des structures similaires dans des mélanges complexes .
Safety and Hazards
Propriétés
IUPAC Name |
1-(pyridin-4-ylmethyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-11-3-7-14(8-4-11)9-10-1-5-13-6-2-10/h1-2,5-6,11H,3-4,7-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBCPLXWYFVCTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160357-89-1 | |
| Record name | 1-(4-Pyridinylmethyl)-4-piperidinamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


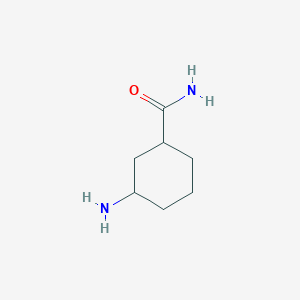


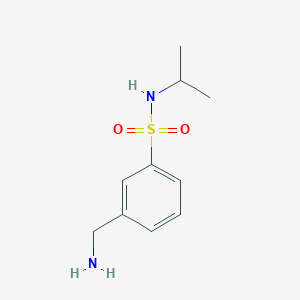
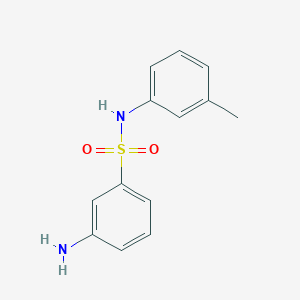
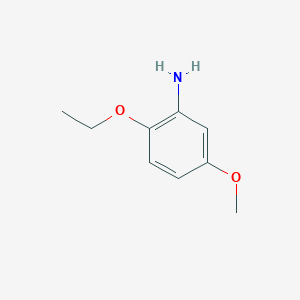
![3-[(3,3-Dimethylbutanoyl)amino]benzoic acid](/img/structure/B1284878.png)
![1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol](/img/structure/B1284882.png)
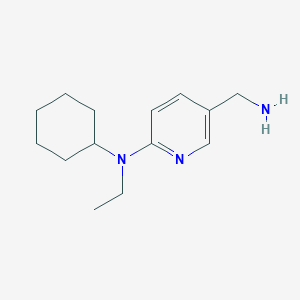
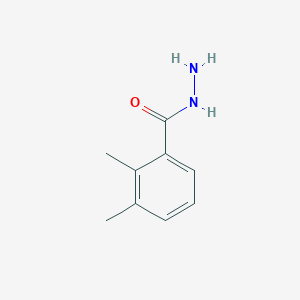
![2-[(2,2,2-Trifluoroethyl)sulfanyl]acetic acid](/img/structure/B1284893.png)



